molecular formula C13H12F4N4OS B10896231 5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896231
M. Wt: 348.32 g/mol
InChI Key: OZRWVSRNXJFNBG-CNHKJKLMSA-N
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Description

5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a tetrafluoroethoxy group, and a hydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Tetrafluoroethoxy Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the tetrafluoroethoxy moiety.

    Attachment of the Hydrosulfide Group: This can be done through thiolation reactions using reagents like hydrogen sulfide or thiols under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imine linkage, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug discovery, particularly in the treatment of diseases where modulation of specific pathways is required.

    Biological Probes: It can be used as a probe to study biological processes due to its distinct chemical properties.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects depends on its application:

    Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: It can coordinate to metal centers, altering their electronic properties and enhancing catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOLE
  • 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TRIFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The presence of the tetrafluoroethoxy group and the specific arrangement of functional groups in 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique chemical properties that differentiate it from similar compounds. These properties may include enhanced stability, specific reactivity, and potential biological activity.

Properties

Molecular Formula

C13H12F4N4OS

Molecular Weight

348.32 g/mol

IUPAC Name

3-ethyl-4-[(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H12F4N4OS/c1-2-10-19-20-12(23)21(10)18-7-8-4-3-5-9(6-8)22-13(16,17)11(14)15/h3-7,11H,2H2,1H3,(H,20,23)/b18-7+

InChI Key

OZRWVSRNXJFNBG-CNHKJKLMSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OC(C(F)F)(F)F

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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